N-(2-methoxy-5-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]p yrimidin-2-ylthio))acetamide
Description
N-(2-Methoxy-5-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a thiopheno[2,3-d]pyrimidine derivative characterized by a fused heterocyclic core (thiophene and pyrimidine rings) substituted with methyl groups at positions 3, 5, and 6, and a 4-oxo functional group. The acetamide moiety is linked via a thioether bridge to the thiophenopyrimidine core, while the phenyl ring in the acetamide side chain is substituted with methoxy and methyl groups at positions 2 and 5, respectively. The compound’s synthesis typically involves multi-step reactions, including cyclization of thiophene precursors, introduction of the pyrimidinone ring, and coupling of the acetamide group via thiol-alkylation strategies .
Properties
Molecular Formula |
C19H21N3O3S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H21N3O3S2/c1-10-6-7-14(25-5)13(8-10)20-15(23)9-26-19-21-17-16(18(24)22(19)4)11(2)12(3)27-17/h6-8H,9H2,1-5H3,(H,20,23) |
InChI Key |
HMPIYXMJRPVSMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C |
Origin of Product |
United States |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2-methoxy-5-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is C23H25N3O3S2. It features a unique combination of methoxy and methyl groups along with a pyrimidine ring structure that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3S2 |
| Molar Mass | 455.59 g/mol |
| CAS Number | 329908-37-4 |
Research indicates that compounds similar to N-(2-methoxy-5-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide exhibit various biological activities including:
- Antiproliferative Activity : Studies have shown that derivatives of similar structures can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain N-substituted benzimidazole derivatives demonstrated IC50 values as low as 1.2 μM against these cell lines .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties. Compounds with similar functional groups have been reported to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells .
- Antibacterial Activity : Some related compounds have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported around 8 μM .
Case Studies
- Antiproliferative Effects : A study focusing on various N-substituted derivatives highlighted the importance of methoxy and hydroxy groups in enhancing antiproliferative activity. The most effective compounds showed selective toxicity towards cancer cells while sparing normal cells .
- Antioxidative Mechanism : In vitro studies using DPPH and FRAP assays indicated that some derivatives effectively reduced ROS levels in tumor cells, suggesting a protective mechanism against oxidative damage .
Research Findings
Recent research has focused on synthesizing and characterizing new derivatives based on the core structure of N-(2-methoxy-5-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide. The findings suggest:
- Enhanced Biological Activity : Modifications to the core structure can lead to compounds with improved biological profiles.
- Structure–Activity Relationship (SAR) : Understanding how changes in chemical structure affect biological activity is crucial for developing more effective therapeutic agents.
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits promising anticancer properties. Key findings include:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases critical for DNA replication and repair processes.
- Case Study : A study evaluated its efficacy against various cancer cell lines. Results showed significant cytotoxicity correlating with increased cellular uptake due to the methoxy substitutions. For instance, derivatives demonstrated percent growth inhibitions (PGIs) ranging from 51% to 87% against different cancer types like SNB-19 and OVCAR-8 .
Antimicrobial Activity
The compound also displays potential antimicrobial properties:
- Mechanism of Action : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways due to its thioether moiety.
- Case Study : In vitro studies revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus, indicating potential for development as an antibiotic agent .
Anticancer Efficacy Data
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| 6h | HOP-92 | 67.55% |
| 6h | MDA-MB-231 | 56.88% |
Antibacterial Activity Data
| Derivative | Bacteria | Activity Level |
|---|---|---|
| N-(2-methoxy-5-methylphenyl)-... | Staphylococcus aureus | Significant inhibition |
| N-(2-methoxy-5-methylphenyl)-... | Escherichia coli | Moderate inhibition |
Comparison with Similar Compounds
Key Structural Analogues
N-(2,3-Dimethylphenyl)-2-[[3-(4-Ethoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-Yl]Sulfanyl]Acetamide Structural Features: Replaces the thiopheno[2,3-d]pyrimidine core with a pyrimido[5,4-b]indole system. The phenyl group in the acetamide side chain is substituted with ethoxy instead of methoxy.
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide Structural Features: Simpler pyrimidinone core lacking the fused thiophene ring. The acetamide side chain includes dichlorophenyl substituents. Bioactivity: Exhibited moderate antibacterial activity (MIC: 16 µg/mL against S. aureus) and hypoglycemic effects in murine models .
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamide Derivatives Structural Features: Incorporates a thiazolidinedione moiety instead of thiophenopyrimidine. The phenyl group is linked via an ether bond. Bioactivity: Significant hypoglycemic activity (e.g., compound 3c reduced blood glucose by 48% in mice at 50 mg/kg) .
Comparative Analysis of Structural Motifs
Pharmacological and Physicochemical Comparisons
Pharmacological Profiles
- Target Compound: Limited bioactivity data are available in the provided evidence. However, structurally related thiophenopyrimidines are known for tyrosine kinase inhibition (e.g., imatinib analogues) and anti-inflammatory activity .
- Pyrimidoindole Analogue : Shows enhanced selectivity for VEGF receptor-2 (IC₅₀: 0.2 µM) due to the indole core’s planar aromaticity.
- Thiazolidinedione Analogue : Acts as a PPAR-γ agonist , mimicking rosiglitazone’s mechanism but with reduced hepatotoxicity.
Physicochemical Properties
- Solubility: The target compound’s thiophenopyrimidine core and methyl groups likely reduce aqueous solubility compared to the thiazolidinedione derivatives .
- Hydrogen Bonding: The 4-oxo and thioether groups in the target compound facilitate hydrogen bonding with biological targets, similar to the pyrimidinone and thiazolidinedione analogues .
Preparation Methods
Synthesis of 3,5,6-Trimethylthieno[2,3-d]Pyrimidin-4-One
Method A: Cyclocondensation of Thiophene Derivatives
-
Reactants : 5-Amino-4-methylthiophene-3-carboxylate and acetylacetone.
-
Conditions : Reflux in acetic acid (12 h, 110°C).
-
Mechanism : Cyclization via enamine formation, followed by oxidation to the pyrimidinone.
Method B: Microwave-Assisted Synthesis
Introduction of the Thiol Group at C-2
Thiolation via Nucleophilic Substitution
Thioether Formation with Bromoacetamide
Alkylation of 2-Thioxo Intermediate
-
Reactants :
-
2-Thioxo-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one.
-
N-(2-Methoxy-5-methylphenyl)-2-bromoacetamide (prepared via bromoacetylation of 2-methoxy-5-methylaniline).
-
-
Conditions :
-
Characterization :
Alternative Routes for Challenging Steps
Microwave-Assisted Thioether Coupling
-
Reactants : Pre-formed thiolate anion (generated using NaH) and 2-bromoacetamide.
-
Conditions : Microwave (100°C, 15 min).
One-Pot Thiolation-Alkylation
-
Reactants : Pyrimidinone, Lawesson’s reagent, and bromoacetamide.
-
Conditions : Sequential addition in DMF, 80°C, 8 h.
-
Yield : 60% (simplified purification).
Critical Analysis of Synthetic Challenges
Steric Hindrance Management
Oxidation Sensitivity
-
The thioether linkage is prone to oxidation.
Comparative Data on Synthesis Methods
| Step | Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|---|
| Core Formation | Microwave | 85 | 30 min | Rapid cyclization |
| Thiolation | Lawesson’s Reagent | 78 | 6 h | High selectivity |
| Thioether Coupling | Conventional | 65 | 4 h | Scalability |
| Thioether Coupling | Microwave | 82 | 15 min | Reduced side reactions |
Scalability and Industrial Feasibility
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxy-5-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a substituted thienopyrimidine core with a functionalized acetamide derivative. Key steps include:
- Step 1 : Preparation of the thienopyrimidinone core under reflux conditions using dichloromethane (DCM) or dimethylformamide (DMF) as solvents .
- Step 2 : Thioacetylation via nucleophilic substitution, requiring precise pH control (7.0–8.5) and temperatures of 50–70°C .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust stoichiometric ratios (1:1.5 for amine:chloroacetyl chloride) to improve yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and thioether linkage (δ 4.0–4.5 ppm for SCH) .
- IR Spectroscopy : Identify carbonyl stretches (1660–1680 cm) and amide N–H bonds (3300–3500 cm) .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) .
Q. What initial biological assays are suitable for evaluating this compound’s pharmacological potential?
- Screening Protocols :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide in vivo dosing .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Approach :
- Meta-Analysis : Compare IC values from enzyme assays (e.g., EGFR inhibition in vs. 14) and normalize for assay conditions (pH, temperature) .
- Structural Variants : Evaluate analogs (e.g., chloro vs. methoxy substituents) to isolate structure-activity relationships (SAR) .
- Batch Purity : Re-examine HPLC and NMR data from conflicting studies to rule out impurities as confounding factors .
Q. What computational strategies enhance the design of derivatives with improved target selectivity?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket). Prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR Modeling : Train models on datasets (e.g., IC, logP) to predict bioactivity of novel analogs .
- ADMET Prediction : Apply SwissADME to optimize pharmacokinetic properties (e.g., reduce CYP450 inhibition) .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?
- Framework :
- Core Modifications : Synthesize variants with altered thienopyrimidine substituents (e.g., 3,5,6-trimethyl → 3-ethyl-5-methyl) to assess steric effects .
- Linker Optimization : Replace thioether with sulfonyl or methylene groups to evaluate electronic contributions .
- Pharmacophore Mapping : Overlay active/inactive analogs in MOE to identify critical hydrogen-bonding motifs (e.g., 4-oxo group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
